Cas no 120406-37-3 (Jionoside B1)

Jionoside B1 is a bioactive saponin compound derived from the roots of Achyranthes bidentata, a traditional medicinal plant. It exhibits notable pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Structurally characterized by its triterpenoid glycoside framework, Jionoside B1 has demonstrated potential in modulating cellular signaling pathways, particularly those involving NF-κB and MAPK. Its high purity and standardized composition make it suitable for research applications in studying inflammatory diseases, neurodegenerative disorders, and immune regulation. The compound is typically isolated through chromatographic techniques, ensuring consistent quality for experimental use. Its mechanism of action and therapeutic potential continue to be explored in preclinical studies.
Jionoside B1 structure
Jionoside B1 structure
Product Name:Jionoside B1
CAS No:120406-37-3
MF:C37H50O20
MW:814.780913829803
CID:181007
PubChem ID:5281782
Update Time:2025-06-15

Jionoside B1 Chemical and Physical Properties

Names and Identifiers

    • Jionoside B1
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]o
    • b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 6)]-, 4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
    • 6''-O-beta-D-Glucopyranosylmartynoside
    • [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihy
    • C10473
    • A17087
    • Q27107053
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxy-phenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
    • CHEBI:6090
    • HY-N2218
    • (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2
    • DTXSID20415192
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • JionosideB1
    • MS-31509
    • AC1NQZ2N
    • CS-0019537
    • 120406-37-3
    • Lamiuside E
    • (2S,3R,4S,5S,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • (2S,3R,4S,5S,6R)-5-Hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-((((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)methyl)-4-(((2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • DA-54535
    • DTXCID10366043
    • ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxy-phenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
    • ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • Inchi: 1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
    • InChI Key: FXFHFOSEURHWMO-AQHLZYGVSA-N
    • SMILES: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@@H]1[C@H]([C@H](OCCC2C=CC(=C(C=2)O)OC)O[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)[C@H]1OC(/C=C/C1C=CC(=C(C=1)OC)O)=O)O

Computed Properties

  • Exact Mass: 814.29000
  • Monoisotopic Mass: 814.289544
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 20
  • Heavy Atom Count: 57
  • Rotatable Bond Count: 16
  • Complexity: 1260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 302
  • Molecular Weight: 814.8

Experimental Properties

  • Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: Not available
  • Boiling Point: 1020.3°Cat760mmHg
  • Flash Point: 309.9°C
  • Refractive Index: 1.656
  • Solubility: Very slightly soluble (0.81 g/l) (25 º C),
  • PSA: 302.44000
  • LogP: -2.58570
  • Vapor Pressure: 0.0±0.3 mmHg at 25°C

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Jionoside B1 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:120406-37-3)Jionoside B1
Order Number:A1010219
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:10
Price ($):356.0
Email:sales@amadischem.com

Additional information on Jionoside B1

Recent Advances in the Study of Jionoside B1 (120406-37-3): A Comprehensive Research Brief

Jionoside B1 (CAS: 120406-37-3) is a bioactive saponin compound derived from the roots of Achyranthes bidentata, a traditional Chinese medicinal herb. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory, neuroprotective, and anti-cancer activities. This research brief synthesizes the latest findings on Jionoside B1, focusing on its molecular mechanisms, pharmacological effects, and clinical relevance.

In a 2023 study published in Journal of Natural Products, researchers elucidated the anti-inflammatory properties of Jionoside B1 through its inhibition of the NF-κB signaling pathway. The compound demonstrated significant suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages, suggesting its potential as a novel anti-inflammatory agent. The study also identified 120406-37-3 as a key structural determinant for this activity, emphasizing the importance of its glycoside moiety.

Another groundbreaking study in Phytomedicine (2024) explored the neuroprotective effects of Jionoside B1 in models of Alzheimer's disease. The compound was found to reduce amyloid-beta aggregation and attenuate oxidative stress in neuronal cells. Mechanistic studies revealed that Jionoside B1 activates the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses. These findings position 120406-37-3 as a promising candidate for neurodegenerative disorder therapeutics.

Recent advancements in synthetic biology have enabled the scalable production of Jionoside B1. A 2024 Nature Communications paper detailed a yeast-based platform for the biosynthesis of 120406-37-3, achieving yields of 1.2 g/L. This development addresses previous challenges in sourcing the compound from natural extracts and opens new avenues for industrial applications.

In oncology research, Jionoside B1 has shown selective cytotoxicity against various cancer cell lines. A 2023 Cancer Letters publication reported its ability to induce apoptosis in colorectal cancer cells through mitochondrial dysfunction and caspase activation. Notably, the compound exhibited minimal toxicity to normal cells, highlighting its potential as a targeted therapy. Structural-activity relationship studies identified the C-28 carboxyl group of 120406-37-3 as crucial for this anti-cancer activity.

Despite these promising findings, challenges remain in the clinical translation of Jionoside B1. Pharmacokinetic studies indicate poor oral bioavailability of 120406-37-3, prompting ongoing research into formulation strategies such as nanoparticle encapsulation. Additionally, the precise molecular targets of Jionoside B1 require further elucidation to optimize its therapeutic potential.

The growing body of research on Jionoside B1 (120406-37-3) underscores its multifaceted pharmacological profile. From its traditional use in herbal medicine to its emerging applications in modern therapeutics, this compound represents an exciting frontier in drug discovery. Future studies should focus on overcoming bioavailability limitations and advancing clinical trials to fully realize its therapeutic promise.

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Amadis Chemical Company Limited
(CAS:120406-37-3)Jionoside B1
A1010219
Purity:99%
Quantity:10mg
Price ($):356.0
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